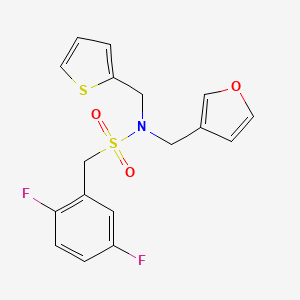![molecular formula C24H20N4OS B2432420 4-Benzyl-1-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 1002554-76-8](/img/structure/B2432420.png)
4-Benzyl-1-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-Benzyl-1-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one” belongs to the class of 1,2,4-triazoles . Triazoles are known for their wide range of activities such as analgesic, antibacterial, fungicidal, anti-inflammatory, antiviral, and anticancer . This compound is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold .
Synthesis Analysis
This compound can be synthesized by the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with various one-carbon donors . The starting material 2-hydrazino-3-benzyl-3H-quinazolin-4-one was synthesized from benzylamine .Molecular Structure Analysis
The structural studies of this compound include X-ray analysis, experimental and computed spectral analysis (1H and 13C NMR, IR) as well as conformational analysis and the frontal molecular orbitals (FMO) analysis .Chemical Reactions Analysis
The compound was synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Physical And Chemical Properties Analysis
The compound has a melting point of 295–298°C . Its IR spectrum shows peaks at 1665 cm−1 (C=N), 2690 cm−1 (=CH), 3200 cm−1 (OH), and 3415 cm−1 (NH2) .Aplicaciones Científicas De Investigación
H1-Antihistaminic Activity
Research has shown that novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones exhibit significant in vivo H1-antihistaminic activity. These compounds, including variants with 1-methyl substitution, have demonstrated efficacy in protecting animals from histamine-induced bronchospasm. Notably, one compound in this series was found to be more potent than the reference standard chlorpheniramine maleate, with minimal sedation effects, suggesting potential as a new class of H1-antihistamines (Alagarsamy, Solomon, & Murugan, 2007).
Antihypertensive Activity
Another area of interest is the antihypertensive activity exhibited by novel 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones. These compounds have been evaluated in vivo using spontaneously hypertensive rats (SHR) and have shown significant antihypertensive effects, with one compound, in particular, demonstrating superior performance compared to the reference standard prazocin (Alagarsamy & Pathak, 2007).
Antibacterial Activity
The compound and its derivatives have also been investigated for their antibacterial properties. New [1,2,4]Triazolo[1,5-c]quinazoline derivatives were synthesized and screened for antibacterial activities against a range of Gram-positive and Gram-negative bacteria. These studies have identified several compounds with significant inhibitory effects on the growth of these bacteria, highlighting their potential as new antibacterial agents (Zeydi, Montazeri, & Fouladi, 2017).
Anticancer Activity
Research has also focused on the synthesis of [1,2,4]triazolo-annelated quinazolines for their potential anticancer properties. These compounds have been designed as conformationally restricted analogues of known anticancer agents, with some showing potent inhibitory effects on tubulin assembly and significant anticancer activity across a variety of cancer cell lines. This research underscores the potential of triazoloquinazolinone-based compounds as novel cancer therapeutics (Driowya, Leclercq, Vérones, Barczyk, Lecoeur, Renault, Flouquet, Ghinet, Berthelot, & Lebègue, 2016).
Quality Control Methods
Furthermore, efforts have been made to develop quality control methods for these compounds, particularly focusing on a leading compound among the derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, which is being investigated as a promising antimalarial agent. This research aims to establish standard methods for ensuring the quality and purity of these compounds for further in-depth studies (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-benzyl-1-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS/c1-17-8-7-11-19(14-17)16-30-24-26-25-23-27(15-18-9-3-2-4-10-18)22(29)20-12-5-6-13-21(20)28(23)24/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARDBXGLXYWIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


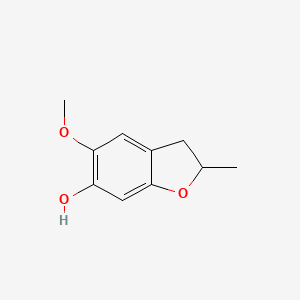
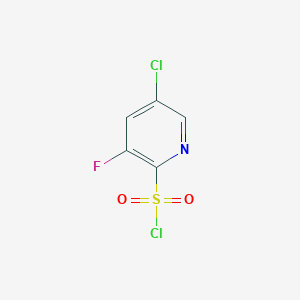
![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2432341.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2432343.png)
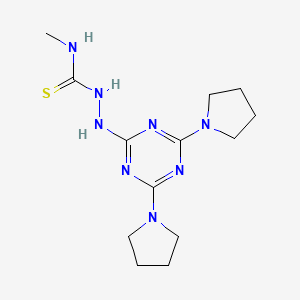
![2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B2432347.png)
![(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2432349.png)
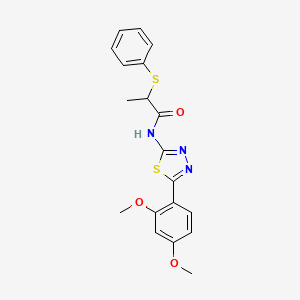
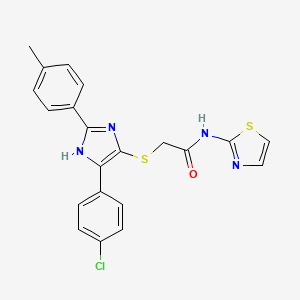
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dichlorobenzamide](/img/structure/B2432353.png)
![5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2432355.png)

